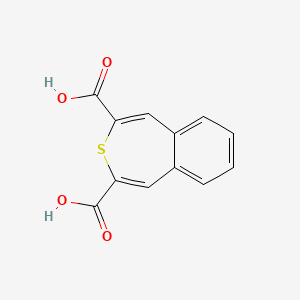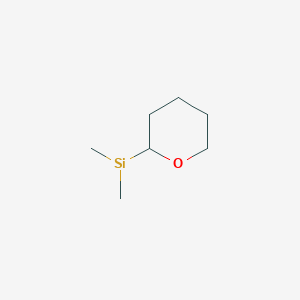
2-Dimethylsilyltetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(oxan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with oxan-2-ol in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of dimethyl(oxan-2-yl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(oxan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors, such as lithium aluminum hydride.
Substitution: The oxan-2-yl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide) are employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced silicon centers.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(oxan-2-yl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dimethyl(oxan-2-yl)silane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. This stability allows it to participate in various chemical reactions, including ring-opening reactions and cross-coupling reactions. The molecular targets and pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldichlorosilane: A precursor in the synthesis of various organosilicon compounds.
Trimethylsilane: Used as a hydride donor in organic synthesis.
Phenylsilane: Employed in hydrosilylation reactions.
Uniqueness
Dimethyl(oxan-2-yl)silane is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust silicon-oxygen bonds and specific reactivity patterns.
Eigenschaften
Molekularformel |
C7H15OSi |
|---|---|
Molekulargewicht |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-9(2)7-5-3-4-6-8-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
YTVBULMKVNFZGN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)

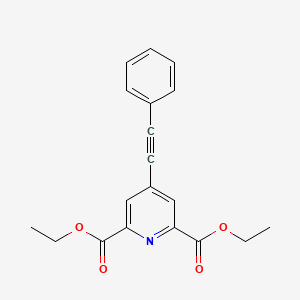
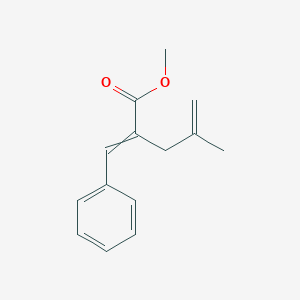


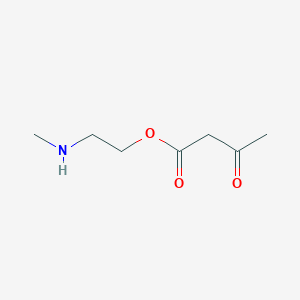
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
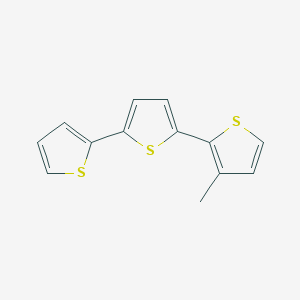
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
